5-methoxy-N,N-dimethylpyrazin-2-amine
Description
Chemical Structure and Properties
5-Methoxy-N,N-dimethylpyrazin-2-amine (CAS: 136309-14-3) is a pyrazine derivative with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol. Its structure consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with:
- A methoxy group (-OCH₃) at position 3.
- A dimethylamino group (-N(CH₃)₂) at position 2 .
The compound is synthesized via nucleophilic substitution or condensation reactions involving pyrazine precursors. For example, pyrazin-2-amine derivatives are often modified by alkylation or methoxylation to introduce substituents like dimethylamino or methoxy groups .
Properties
CAS No. |
136309-14-3 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-4-9-7(11-3)5-8-6/h4-5H,1-3H3 |
InChI Key |
LNKPVHCHJHAYEV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C(C=N1)OC |
Canonical SMILES |
CN(C)C1=CN=C(C=N1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues include other pyrazinamine derivatives and heterocyclic amines. Key comparisons are outlined below:
Functional Comparisons
Electronic Effects: The methoxy group in this compound is electron-withdrawing, which may polarize the pyrazine ring and influence binding to biological targets. Bromine substituents (e.g., in 3,5-dibromo-N,N-dimethylpyrazin-2-amine) increase steric bulk and electronegativity, possibly enhancing interactions with hydrophobic protein pockets .
Pyrazinamines, however, may exhibit different metabolic pathways due to their distinct heterocyclic cores .
Synthetic Utility :
- Pyrazinamines are often intermediates in drug discovery. For example, 5-methoxy-N,N-dimethyl-2-pyrazinamine is listed as a building block for kinase inhibitors or serotonin receptor modulators .
- In contrast, fused bicyclic derivatives (e.g., pyrazolo-pyrimidines) are prioritized for their enhanced stability and selectivity in preclinical studies .
Research Findings
- For instance, tropisetron, a 5-HT₃ antagonist, inhibits cardiac effects of tryptamines, suggesting pyrazinamines might share similar targets .
- Toxicity : Pyrazinamines with bulky substituents (e.g., bromine) may pose higher toxicity risks due to prolonged half-lives, whereas simpler analogues like 5-methylpyrazin-2-amine are less studied but presumed safer .
Preparation Methods
Nitro Group Reduction
Starting from 5-methoxy-2-nitropyrazine, catalytic hydrogenation with 10% Pd/C under 0.01 MPa H₂ at 60°C produces 5-methoxy-2-aminopyrazine in 89% yield. Subsequent methylation introduces the dimethylamino group via two approaches:
Eschweiler-Clarke Reaction
Treating the primary amine with formaldehyde and formic acid at reflux achieves exhaustive methylation:
Methyl Iodide Quenching
Methylation with CH₃I in the presence of NaH (THF, 0°C to room temperature) provides better control over mono- vs. di-methylation:
-
Conditions : CH₃I (2.2 equiv), NaH (2.5 equiv), THF, 12 hours
Pyrazine Ring Construction via Cyclization
Diamine-Diketone Condensation
Condensing 1,2-diamino-4-methoxybenzene with dimethyl oxalate under acidic conditions forms the pyrazine core:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates cyclization, improving yield to 71% while reducing reaction time by 80%.
Direct C-H Amination Strategies
Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of 5-methoxypyrazine with dimethylamine enables direct C-N bond formation:
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)₃ as a photocatalyst achieves milder conditions (room temperature, 12 hours) but with lower efficiency (52% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SNAr (CuI-catalyzed) | High regioselectivity, scalable | Requires toxic solvents | 78 | 97.2 |
| Reductive Amination | Avoids harsh alkylation conditions | Multi-step synthesis | 82 | 98.5 |
| Cyclization | Builds ring from simple precursors | Low regiocontrol | 65–71 | 95.8 |
| Buchwald-Hartwig | Direct C-N bond formation | Expensive catalysts | 68 | 96.7 |
Environmental impact assessments reveal that Pd/C-catalyzed hydrogenation generates 23% less waste than stoichiometric methylation methods. Industrial scalability favors the SNAr route due to lower catalyst costs and compatibility with continuous-flow systems.
Industrial and Green Chemistry Considerations
Solvent Recycling
DMF recovery via vacuum distillation reduces production costs by 18% in large-scale SNAr reactions.
Q & A
Q. What are the established synthetic routes for 5-methoxy-N,N-dimethylpyrazin-2-amine?
The compound is typically synthesized via multi-step protocols involving halogenation and nucleophilic substitution. For example, brominated pyrazine analogs (e.g., 5-bromo-N-methylpyrazin-2-amine) are synthesized from thiourea precursors, followed by methoxylation using methoxide ions under controlled conditions . X-ray crystallography is critical for confirming regioselectivity and structural integrity .
Q. How is this compound characterized analytically?
Characterization employs:
- NMR spectroscopy to confirm substitution patterns on the pyrazine ring.
- IR spectroscopy to identify functional groups (e.g., methoxy and amine stretches).
- High-performance liquid chromatography (HPLC) for purity assessment, with retention time comparison to standards .
- X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for similar halogenated pyrazines .
Q. What are the primary biological screening models for this compound?
Initial screening focuses on:
- In vitro enzyme inhibition assays (e.g., monoamine oxidase or carbonic anhydrase isozymes) due to structural similarities to bioactive pyrazines .
- Antimicrobial activity testing against bacterial/fungal strains, leveraging the thiazole-pyrazine pharmacophore model .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound?
Substitution at the pyrazine ring significantly alters bioactivity. For instance:
- Bromine at position 5 increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive analogs .
- Methoxy groups improve metabolic stability compared to hydroxylated analogs, as seen in tryptamine derivatives . Comparative studies using substituent-specific analogs (e.g., 5-chloro or 5-fluoro derivatives) are recommended to map structure-activity relationships (SAR) .
Q. What experimental strategies resolve contradictions in reported activity data for pyrazine derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:
Q. How does this compound interact with cytochrome P450 (CYP) enzymes?
Methoxy and dimethylamine groups are susceptible to CYP2D6-mediated demethylation, similar to 5-MeO-DMT . Co-administration with MAO inhibitors (e.g., harmaline) may prolong half-life by reducing deamination, but requires in vivo pharmacokinetic validation .
Q. What computational tools predict the metabolic fate of this compound?
- Quantum mechanical (QM) simulations model demethylation pathways at the methoxy group.
- Molecular docking with CYP2D6 or MAO-A enzymes identifies potential binding poses, guided by tryptamine homologs .
- QSAR models prioritize analogs with optimal LogP (1.5–3.0) and polar surface area (<90 Ų) for CNS penetration .
Q. What are the neuropharmacological risks associated with this compound?
While not directly hallucinogenic like tryptamines, structural analogs exhibit serotonergic activity. Preclinical toxicity studies should assess:
- 5-HT receptor binding affinity (e.g., 5-HT2A/2C) to evaluate hallucinogenic potential .
- Neuroinflammatory markers (e.g., IL-6, TNF-α) in microglial cultures to rule out pro-inflammatory effects .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for halogenated intermediates .
- Metabolic Profiling : Combine hepatocyte incubation with LC-HRMS to identify phase I/II metabolites .
- Behavioral Assays : Adapt rodent hyperactivity models (e.g., MAOI-induced syndromes) to assess CNS effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
